molecular formula C7H14ClNO B193441 4-(3-Chloropropyl)morpholine CAS No. 7357-67-7

4-(3-Chloropropyl)morpholine

Cat. No.: B193441
CAS No.: 7357-67-7
M. Wt: 163.64 g/mol
InChI Key: PIAZYBLGBSMNLX-UHFFFAOYSA-N
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Description

4-(3-Chloropropyl)morpholine is an organic compound with the molecular formula C7H14ClNO. It is a morpholine derivative where a chloropropyl group is attached to the nitrogen atom of the morpholine ring. This compound is known for its applications in organic synthesis and as an intermediate in pharmaceutical manufacturing .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(3-Chloropropyl)morpholine can be synthesized through the reaction of morpholine with 1-bromo-3-chloropropane. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like isopropanol at elevated temperatures .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: 4-(3-Chloropropyl)morpholine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the chloropropyl group to a propyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of N-substituted morpholine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of propylmorpholine.

Scientific Research Applications

4-(3-Chloropropyl)morpholine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the morpholine moiety into various compounds.

    Biology: Acts as an intermediate in the synthesis of biologically active molecules.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, including anticancer agents like gefitinib.

    Industry: Employed in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • 4-(2-Chloroethyl)morpholine
  • 1-(3-Chloropropyl)-4-methylpiperazine
  • 1-(2-Chloroethyl)pyrrolidine

Comparison: 4-(3-Chloropropyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to 4-(2-Chloroethyl)morpholine, it has a longer alkyl chain, which can influence its solubility and interaction with biological targets. The presence of the morpholine ring in this compound also differentiates it from other similar compounds like 1-(3-Chloropropyl)-4-methylpiperazine, which has a piperazine ring instead .

Properties

IUPAC Name

4-(3-chloropropyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO/c8-2-1-3-9-4-6-10-7-5-9/h1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIAZYBLGBSMNLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70223769
Record name Morpholine, 4-(3-chloropropyl)-
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Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7357-67-7
Record name 4-(3-Chloropropyl)morpholine
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Record name 4-(3-Chloropropyl)morpholine
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Record name 4-(3-Chloropropyl)morpholine
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Record name Morpholine, 4-(3-chloropropyl)-
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Record name 4-(3-chloropropyl)morpholine
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Record name 4-(3-Chloro-propyl)-morpholine
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Record name 4-(3-CHLOROPROPYL)MORPHOLINE
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Synthesis routes and methods I

Procedure details

Morpholine and 1-bromo-3-chloropropane are reacted using the procedure for Example OO to afford 4-(3-chloropropyl)morpholine.
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Synthesis routes and methods II

Procedure details

A mixture of morpholine (52.2 ml), 1-bromo-3-chloropropane (30 ml) and toluene (180 ml) was heated to 70° C. for 3 hours. The solid was removed by filtration and the filtrate was evaporated under vacuum. The resultant oil was decanted from the additional solid which was deposited and the oil was purified by vacuum distillation to yield 3-morpholinopropyl chloride (37.91 g); NMR Spectrum: (DMSOd6) 1.85 (m, 2H), 2.3 (t, 4H), 2.38 (t, 2H), 3.53 (t, 4H), 3.65 (t, 2H).
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52.2 mL
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30 mL
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180 mL
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Synthesis routes and methods III

Procedure details

To a suspension of 1-bromo-3-chloropropane (0.79 g, 5.00 mmol) and K2CO3 (1.38 g, 10.00 mmol) in EtOAc (20 mL) was added a solution of morpholine (0.44 g, 5.05 mmol) in EtOAc (20 mL) dropwise at rt under N2. The mixture was stirred at rt overnight, then filtered and concentrated in vacuo to give the crude product for the next step without further purification.
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0.79 g
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1.38 g
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20 mL
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0.44 g
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20 mL
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Synthesis routes and methods IV

Procedure details

A solution of 1-chloro-3-bromopropane in dry tetrahydrofuran (2 mL) was added to a cold suspension of morpholine (200 mg, 2.29 mmol) and sodium carbonate (0.63 g, 4.56 mmol) in dry tetrahydrofuran (8 mL) at 0° C. The mixture was stirred at 45° C. overnight. The mixture was allowed to cool to rt, filtered and evaporated to dryness. Purification of the residue by silica gel column chromatography, eluting with a mixture of ethyl acetate and n-heptane (70:30), afforded 3-chloro-1-morpholin-4-yl-propane (156 mg, 42%).
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200 mg
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0.63 g
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2 mL
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8 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is 4-(3-Chloropropyl)morpholine often used in pharmaceutical synthesis?

A1: this compound serves as a valuable building block in synthesizing various pharmaceutical compounds. Its structure, containing a reactive chlorine atom, makes it ideal for nucleophilic substitution reactions. This allows chemists to introduce the morpholine moiety, known for its favorable pharmacokinetic properties, into drug molecules.

Q2: How does the structure of this compound contribute to the activity of compounds like the 1,6-naphthyridine derivatives described in the research?

A: In the development of Fibroblast Growth Factor Receptor-1 (FGFR) tyrosine kinase inhibitors, researchers found that incorporating a 7-morpholinylpropylamino group significantly enhanced the water solubility of 1,6-naphthyridine derivatives. This improved solubility is likely due to the presence of the morpholine ring, which can form favorable interactions with water molecules. The this compound acts as a precursor to introduce this 7-morpholinylpropylamino group via alkylation reactions. The resulting increase in water solubility is crucial for drug formulation and bioavailability, making these compounds more suitable for further development as potential anti-angiogenesis agents.

Q3: Are there analytical methods available to accurately quantify this compound, especially at trace levels in drug substances?

A: Yes, researchers have developed highly sensitive and specific analytical methods to quantify this compound, even at trace levels, within drug substances. One such method utilizes Ultra Performance Liquid Chromatography coupled with Triple Quadrupole Mass Spectrometry (UPLC-TQS-micro). This approach enables the detection and quantification of this compound down to 0.01 ppm in Gefitinib drug substance. Such precise quantification is critical for ensuring the safety and efficacy of pharmaceutical products by controlling potential genotoxic impurities.

  1. [1] Monks A, et al. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase. J Med Chem. 1999 Aug 12;42(16):3017-27.
  2. [2] Liu F, et al. Quinoxaline -2 (1h) - ketone compound and its preparation method and application. Chinese patent CN103309066A. 2013 Sep 18.
  3. [3] Gowthami K, et al. Quantification of Potential Genotoxic Impurities at Trace Level in Gefitinib Drug Substance by LCMS Method.

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